(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
Description
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields.
Properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N.ClH/c1-5-13(4)16-11-15-8-6-14(7-9-15)10-12(2)3;/h6-9,12-13,16H,5,10-11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKDBTHDSPJZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)CC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves several steps. One common method is the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can be compared with other similar compounds, such as:
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine: This compound lacks the hydrochloride component but shares a similar core structure.
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine acetate: This compound has an acetate group instead of a hydrochloride group.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which can lead to different reactivity and applications compared to its analogs.
Biological Activity
(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is a synthetic compound with notable biological activity. It presents a unique molecular structure that contributes to its pharmacological potential, particularly in the fields of metabolic research and drug development. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H26ClN
- Molecular Weight : 255.82 g/mol
- Appearance : White powder, soluble in organic solvents like dimethyl sulfoxide and ethanol, but insoluble in water.
- Melting Point : 105-107°C
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Mitochondrial Uncoupling : The compound activates mitochondrial uncoupling, which enhances energy expenditure and reduces reactive oxygen species (ROS) production. This mechanism suggests potential applications in managing obesity and type 2 diabetes by improving metabolic efficiency .
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, modulating biological processes that could lead to therapeutic effects .
- Receptor Interactions : The compound interacts with the mitochondrial cannabinoid receptor type 1 (CB1), leading to improved metabolic activity and increased oxygen consumption across various cell types .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, which can be summarized as follows:
| Activity Type | Description | References |
|---|---|---|
| Mitochondrial Activity | Enhances energy expenditure; reduces ROS production | |
| Enzyme Inhibition | Modulates enzyme activity related to metabolic pathways | |
| Receptor Binding | Binds to CB1 receptors; affects metabolic rate |
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Metabolic Studies : A study highlighted the compound's ability to activate mitochondrial uncoupling proteins, leading to increased energy expenditure in adipose tissue. This finding positions the compound as a candidate for obesity treatment strategies .
- Pharmacological Research : Investigations into enzyme inhibition revealed that this compound could modulate pathways related to glucose metabolism, suggesting its utility in diabetes management .
- Safety Profile : Toxicological assessments indicate a favorable safety profile at concentrations typically used in research, with no significant adverse effects reported .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
